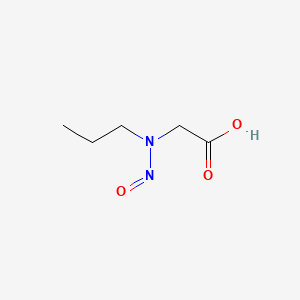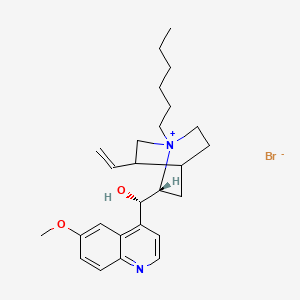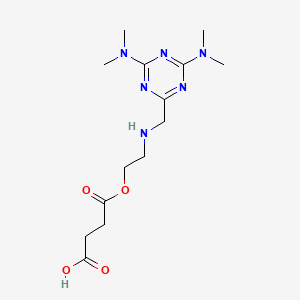
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester is a complex organic compound with a unique structure that combines a butanedioic acid ester with a triazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester typically involves the reaction of butanedioic acid with a triazine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The exact synthetic route can vary, but it generally involves the following steps:
Esterification: Butanedioic acid is reacted with an alcohol derivative of the triazine compound in the presence of a catalyst.
Purification: The resulting ester is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester involves its interaction with specific molecular targets and pathways. The triazine moiety is known to interact with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis, releasing butanedioic acid and the triazine derivative, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
- Butanedioic acid, mono(2-(methylamino)ethyl)ester
- Butanedioic acid, mono(2-(dimethylamino)ethyl)ester
- Butanedioic acid, mono(2-(ethylamino)ethyl)ester
Uniqueness
Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester is unique due to the presence of the triazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar esters.
特性
CAS番号 |
64124-18-1 |
|---|---|
分子式 |
C14H24N6O4 |
分子量 |
340.38 g/mol |
IUPAC名 |
4-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H24N6O4/c1-19(2)13-16-10(17-14(18-13)20(3)4)9-15-7-8-24-12(23)6-5-11(21)22/h15H,5-9H2,1-4H3,(H,21,22) |
InChIキー |
BJQIVDQCCBCLSX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)CNCCOC(=O)CCC(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



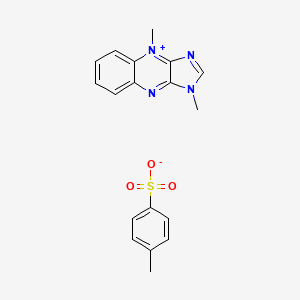
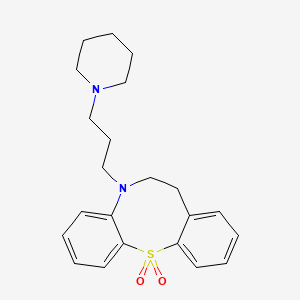
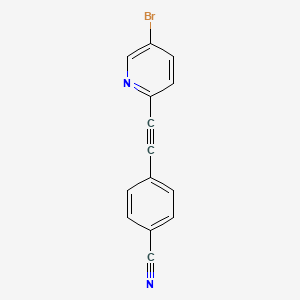
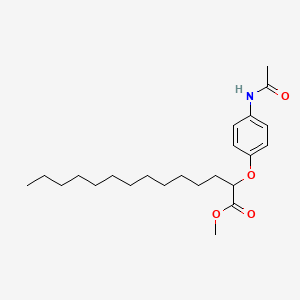
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
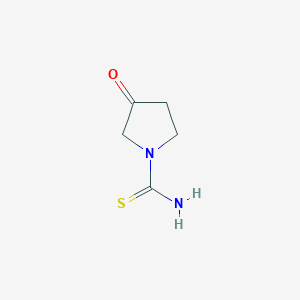


![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
